3-bromo-5-chloro-N-methylpyridin-2-amine

Catalog No.
S12771710
CAS No.
M.F
C6H6BrClN2
M. Wt
221.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-5-chloro-N-methylpyridin-2-amine

Product Name

3-bromo-5-chloro-N-methylpyridin-2-amine

IUPAC Name

3-bromo-5-chloro-N-methylpyridin-2-amine

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

InChI

InChI=1S/C6H6BrClN2/c1-9-6-5(7)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)

InChI Key

YFAHCYUOTLPTBE-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)Cl)Br

3-bromo-5-chloro-N-methylpyridin-2-amine is an organic compound characterized by a pyridine ring substituted with bromine and chlorine atoms, as well as a methyl group attached to the nitrogen atom. Its chemical formula is C₆H₆BrClN₂, and it has a molecular weight of 221.48 g/mol. The compound features a five-membered aromatic heterocyclic structure, which includes four carbon atoms and one nitrogen atom in the ring, contributing to its stability and reactivity in various

Due to the presence of the halogen substituents and the amine group. Notably, it can participate in:

  • Nucleophilic substitution reactions: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached, thus forming new compounds.
  • Cross-coupling reactions: This compound can be utilized in palladium-catalyzed Suzuki cross-coupling reactions, where it reacts with arylboronic acids to produce various functionalized pyridine derivatives .
  • Amide formation: The amine group can react with carboxylic acids or their derivatives to form amides, which are valuable intermediates in organic synthesis.

Research indicates that 3-bromo-5-chloro-N-methylpyridin-2-amine may exhibit biological activity due to its structural features. Compounds containing pyridine rings are often found in numerous bioactive molecules, including pharmaceuticals. The introduction of halogen substituents can significantly influence the compound's biological properties, potentially enhancing its activity against various biological targets . Current studies are exploring its potential as a building block for developing novel therapeutic agents.

Several synthesis methods have been reported for 3-bromo-5-chloro-N-methylpyridin-2-amine:

  • Palladium-Catalyzed Cross-Coupling: This method involves the reaction of 5-bromo-N-methylpyridin-2-amine with arylboronic acids under palladium catalysis, yielding various substituted pyridines .
  • Halogenation Reactions: The introduction of bromine and chlorine can be achieved through electrophilic aromatic substitution or direct halogenation of the corresponding N-methylpyridin-2-amine precursor.
  • Amide Formation: By reacting the amine with acyl chlorides or anhydrides, amide derivatives can be synthesized, which can then be further modified to yield 3-bromo-5-chloro-N-methylpyridin-2-amine.

3-bromo-5-chloro-N-methylpyridin-2-amine has several applications in scientific research and industry:

  • Synthesis of Functionalized Pyridines: It serves as a precursor for synthesizing various substituted pyridines that are important in medicinal chemistry and materials science.
  • Building Block in Drug Development: Due to its structural characteristics, it is explored as a potential building block for creating new therapeutic agents targeting specific diseases .

Interaction studies involving 3-bromo-5-chloro-N-methylpyridin-2-amine focus on its reactivity with biological targets and other chemical entities. Its ability to act as an arylating agent allows it to form covalent bonds with nucleophiles, leading to the development of complex molecular architectures that may exhibit desirable biological activities .

Several compounds share structural similarities with 3-bromo-5-chloro-N-methylpyridin-2-amine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Bromo-N,N-dimethylpyridin-2-amine1060801-39-90.95
4-Bromo-N-methylpyridin-2-amine468718-65-20.80
N-(3-Bromo-5-chloropyridin-2-yl)formamide1263214-75-00.79
3-Bromo-N-methylpyridin-4-aminesVariousVaries

These compounds differ primarily in their substitution patterns on the pyridine ring or additional functional groups, affecting their reactivity and potential applications. The unique combination of bromine and chlorine substituents in 3-bromo-5-chloro-N-methylpyridin-2-amine enhances its reactivity compared to other similar compounds, making it a valuable target for synthetic and medicinal chemistry research .

Systematic IUPAC Nomenclature and Structural Representation

The systematic name 3-bromo-5-chloro-N-methylpyridin-2-amine follows International Union of Pure and Applied Chemistry (IUPAC) conventions for heterocyclic compounds. The parent structure is a pyridine ring, a six-membered aromatic ring containing one nitrogen atom. Substituents are numbered to assign the lowest possible locants, resulting in:

  • A bromo group (-Br) at position 3.
  • A chloro group (-Cl) at position 5.
  • An N-methylamine group (-NHCH₃) at position 2.

The structural formula is represented as:

       Br          │  Cl─Pyridine─N─CH₃  

The SMILES notation for this compound is CNc1nc(Br)cc(Cl)c1, which encodes the connectivity and substituent positions.

CAS Registry Number and Alternative Identifiers

The CAS Registry Number for 3-bromo-5-chloro-N-methylpyridin-2-amine is 1267467-45-7, a unique identifier assigned by the Chemical Abstracts Service. Additional identifiers include:

Identifier TypeValue
Molecular FormulaC₆H₆BrClN₂
Molecular Weight221.48 g/mol
Supplier Catalog No.MC28N814

Alternative names for this compound are limited due to its specificity, though it may be referenced in proprietary contexts by its CAS number or structural descriptors.

Molecular Formula and Weight Analysis

The molecular formula C₆H₆BrClN₂ reflects the composition of six carbon atoms, six hydrogen atoms, one bromine atom, one chlorine atom, and two nitrogen atoms. The molecular weight of 221.48 g/mol is calculated as follows:

ElementAtomic Mass (g/mol)QuantityContribution (g/mol)
Carbon12.01672.06
Hydrogen1.00866.048
Bromine79.904179.904
Chlorine35.453135.453
Nitrogen14.007228.014
Total221.48

The exact mass of the compound is 221.9393 Da, accounting for isotopic distributions of bromine (⁷⁹Br ≈ 50.69%, ⁸¹Br ≈ 49.31%) and chlorine (³⁵Cl ≈ 75.77%, ³⁷Cl ≈ 24.23%).

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.94029 g/mol

Monoisotopic Mass

219.94029 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-09

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